molecular formula C12H16N2O2S B15322809 Tert-butyl (2-carbamothioylphenyl)carbamate

Tert-butyl (2-carbamothioylphenyl)carbamate

Cat. No.: B15322809
M. Wt: 252.33 g/mol
InChI Key: PPJWNHIMUZKICM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2-carbamothioylphenyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carbamothioyl substituent on the phenyl ring. Carbamates of this class are widely used in medicinal chemistry as intermediates for drug development, leveraging the Boc group’s stability under diverse reaction conditions .

Properties

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

tert-butyl N-(2-carbamothioylphenyl)carbamate

InChI

InChI=1S/C12H16N2O2S/c1-12(2,3)16-11(15)14-9-7-5-4-6-8(9)10(13)17/h4-7H,1-3H3,(H2,13,17)(H,14,15)

InChI Key

PPJWNHIMUZKICM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-carbamothioylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-isothiocyanatophenyl derivatives. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic attack on the isothiocyanate group. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The use of automated systems and reactors ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-carbamothioylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Various nucleophiles, solvents like dichloromethane or acetonitrile, and bases such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Compounds with substituted tert-butyl groups.

Scientific Research Applications

Tert-butyl (2-carbamothioylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other thiol-containing enzymes.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2-carbamothioylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamothioyl group can form covalent bonds with thiol groups in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Table 1: Comparative Data for Tert-butyl Carbamate Derivatives
Compound Name Molecular Formula Molecular Weight Substituent(s) Synthesis Yield Key Properties/Applications
Tert-butyl [2-nitro-4-(thiophen-2-yl)phenyl]carbamate C₁₅H₁₆N₂O₄S 320.36 Nitro, thiophen-2-yl 93% Intermediate for bioactive molecules
Tert-butyl [2-amino-4-(thiophen-3-yl)phenyl]carbamate C₁₅H₁₈N₂O₂S 290.38 Amino, thiophen-3-yl 98% Precursor for antitumor agents
Tert-butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 4-Chlorophenethyl N/A Lab reagent; low hazard
Tert-butyl (E)-((6-(2-ethoxyvinyl)benzo[d][1,3]dioxol-5-yl)methyl)carbamate C₂₀H₂₇NO₆ 377.43 Ethoxyvinyl, benzodioxole 56.6% Building block for cascade reactions
Tert-butyl (2-bromothiophen-3-yl)carbamate C₁₀H₁₄BrNO₂S 292.19 Bromo, thiophen-3-yl N/A Suzuki coupling substrate
Substituent Effects:
  • Electron-Withdrawing Groups (Nitro, Bromo) : Enhance electrophilicity, facilitating nucleophilic substitution (e.g., Suzuki coupling in ).
  • Electron-Donating Groups (Amino, Methoxy): Improve solubility and stability, as seen in antitumor precursors .
  • Heterocyclic Moieties (Thiophene, Benzodioxole) : Modulate biological activity and binding affinity in drug candidates .

Limitations and Challenges

  • Steric Effects : Bulky substituents (e.g., ethoxyvinyl) reduce reaction yields .
  • Sensitivity to Conditions : Strong acids/bases hydrolyze the Boc group, necessitating pH-controlled environments .

Biological Activity

Tert-butyl (2-carbamothioylphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula: C12H16N2O2S
  • Molecular Weight: 252.34 g/mol

The compound features a tert-butyl group, a phenyl ring substituted with a carbamothioyl group, and a carbamate functional group, which are known to influence its biological activity.

1. Anti-inflammatory Activity

Research has shown that derivatives of carbamate compounds exhibit promising anti-inflammatory effects. A study synthesized various tert-butyl substituted phenylcarbamates and evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated that certain derivatives achieved inhibition rates between 39% to 54% compared to the standard drug indomethacin within 9 to 12 hours post-administration .

Table 1: Inhibition Rates of Selected Compounds

CompoundInhibition Rate (%)
Indomethacin100
Compound 4a54.239
Compound 4i45.678
Compound 4j39.021

The mechanism of action is believed to involve selective inhibition of the COX-2 enzyme, which plays a crucial role in the inflammatory response by producing prostaglandins .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Various studies have reported that amide derivatives possess broad-spectrum antimicrobial activities, including antibacterial and antifungal effects. The presence of the carbamate moiety enhances the interaction with microbial targets, leading to effective inhibition of growth in several pathogenic strains .

Case Study: Antimicrobial Efficacy
A study tested the efficacy of several carbamate derivatives against Staphylococcus aureus and Escherichia coli. This compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

3. Anticancer Activity

The anticancer potential of this compound has been explored in vitro against various cancer cell lines. The compound exhibited cytotoxic effects on breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values indicating potent activity at low concentrations.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
MCF-712.5
HCT-11615.0

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.